Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate
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Overview
Description
Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a chemical compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol . It is characterized by the presence of a tert-butyl carbamate group, a cyanophenyl group, and a phenylsulfonyl group. This compound is typically a white to yellow solid and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-cyanobenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl and phenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the cyanophenyl and phenylsulfonyl groups.
Reduction: Reduced forms of the cyanophenyl and phenylsulfonyl groups.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on the context of its use. The cyanophenyl and phenylsulfonyl groups play a crucial role in its binding affinity and specificity towards target enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Phenylsulfonylmethyl carbamate
- 4-cyanophenyl carbamate
Uniqueness
Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the cyanophenyl and phenylsulfonyl groups makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
tert-butyl N-[benzenesulfonyl-(4-cyanophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)21-17(15-11-9-14(13-20)10-12-15)26(23,24)16-7-5-4-6-8-16/h4-12,17H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSNHXTZVJGPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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